(E)-5-((1-(styrylsulfonyl)piperidin-3-yl)methyl)-3-(o-tolyl)-1,2,4-oxadiazole
Description
Properties
IUPAC Name |
3-(2-methylphenyl)-5-[[1-[(E)-2-phenylethenyl]sulfonylpiperidin-3-yl]methyl]-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O3S/c1-18-8-5-6-12-21(18)23-24-22(29-25-23)16-20-11-7-14-26(17-20)30(27,28)15-13-19-9-3-2-4-10-19/h2-6,8-10,12-13,15,20H,7,11,14,16-17H2,1H3/b15-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWUFXKFAJPLSTH-FYWRMAATSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)CC3CCCN(C3)S(=O)(=O)C=CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1C2=NOC(=N2)CC3CCCN(C3)S(=O)(=O)/C=C/C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-5-((1-(styrylsulfonyl)piperidin-3-yl)methyl)-3-(o-tolyl)-1,2,4-oxadiazole is a derivative of the 1,2,4-oxadiazole class known for its diverse biological activities. This article explores its biological activity, including antibacterial, antifungal, and cytotoxic properties, supported by data tables and relevant research findings.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. The oxadiazole ring provides a unique structural framework that contributes to the compound's biological properties.
Antibacterial Activity
Research indicates that oxadiazole derivatives exhibit significant antibacterial properties. For instance, studies have shown that compounds containing the 1,2,4-oxadiazole moiety demonstrate effective inhibition against various bacterial strains.
| Compound | Bacterial Strain | EC50 (μg/mL) |
|---|---|---|
| 5u | Xanthomonas oryzae pv. oryzae | 19.04 |
| 5v | Xanthomonas oryzae pv. oryzicola | 21.78 |
| 5m | Staphylococcus aureus | 36.25 |
These results suggest that this compound may possess similar or enhanced antibacterial activity compared to known agents like bismerthiazol (BMT) and thiodiazole copper (TDC) .
Antifungal Activity
In addition to antibacterial effects, oxadiazole derivatives have shown antifungal properties. For example, compounds derived from this class were evaluated against Rhizoctonia solani, indicating moderate antifungal activity.
Cytotoxic Activity
Cytotoxicity studies are essential for evaluating the therapeutic potential of new compounds. Preliminary data suggest that certain oxadiazole derivatives exhibit cytotoxic effects on cancer cell lines, although specific data for this compound remain limited.
Case Studies
Several studies have focused on the biological assessment of oxadiazole derivatives:
- Study on Antibacterial Properties : A recent study synthesized a series of novel 1,2,4-oxadiazole derivatives and evaluated their antibacterial efficacy against multiple pathogens. The results highlighted several compounds with EC50 values significantly lower than traditional antibiotics .
- Antifungal Evaluation : Another investigation assessed the antifungal activity of oxadiazole derivatives against plant pathogens. The findings indicated promising results for agricultural applications .
Comparison with Similar Compounds
Structural and Functional Differences
1,3,4-Oxadiazole Derivatives ()
Compounds such as 5-(1-(4-tosyl)piperidin-4-yl)-1,3,4-oxadiazol-2-thiol (3) and its S-substituted derivatives (5a-h) share a sulfonamide-piperidine motif but differ in oxadiazole isomerism (1,3,4 vs. 1,2,4). The 1,3,4-oxadiazole ring in these compounds demonstrates antibacterial activity against Gram-positive and Gram-negative bacteria (e.g., Staphylococcus aureus and Escherichia coli) and inhibits enzymes like lipoxygenase (IC₅₀: 12–45 μM) and α-glucosidase (IC₅₀: 10–38 μM) . In contrast, the 1,2,4-oxadiazole isomer in the target compound may exhibit altered binding kinetics due to differences in ring polarity and substituent positioning.
3-(4-Methoxyphenyl)-5-(piperidin-3-yl)-1,2,4-oxadiazole Hydrochloride ()
This compound shares the 1,2,4-oxadiazole core and piperidine substituent but replaces the styrylsulfonyl group with a methoxyphenyl moiety. However, the absence of a sulfonamide linker may reduce protease resistance and target affinity .
3-(4-Chlorophenyl)-5-(piperidin-3-yl)-1,2,4-oxadiazole ()
The chloro substituent’s electron-withdrawing nature contrasts with the o-tolyl group’s electron-donating methyl group, possibly affecting metabolic stability and toxicity profiles. Its discontinuation may reflect unfavorable pharmacokinetics or efficacy, highlighting the importance of substituent optimization in the target compound .
3-(Pyrazin-2-yl)-5-((1-((3,3,3-trifluoropropyl)sulfonyl)piperidin-3-yl)methyl)-1,2,4-oxadiazole ()
This analog substitutes the styrylsulfonyl group with a trifluoropropylsulfonyl chain and replaces o-tolyl with pyrazinyl. However, the trifluoromethyl group may reduce aqueous solubility, a trade-off avoided in the target compound’s styrylsulfonyl design .
Q & A
Basic Research Questions
Q. How can the stereochemical purity of (E)-5-((1-(styrylsulfonyl)piperidin-3-yl)methyl)-3-(o-tolyl)-1,2,4-oxadiazole be determined during synthesis?
- Methodological Answer : Enantiomeric excess (ee) can be quantified using Supercritical Fluid Chromatography (SFC) . For example, SFC analysis of structurally similar oxadiazole derivatives achieved 97% ee by resolving enantiomers on chiral stationary phases under optimized conditions (e.g., mobile phase: CO₂/co-solvent mixtures) . Confirmatory techniques include ¹H NMR with chiral shift reagents or polarimetry.
Q. What purification strategies are effective for isolating 1,2,4-oxadiazole derivatives with sulfonyl-piperidine substituents?
- Methodological Answer : Flash column chromatography using gradients of hexane:ethyl acetate (5:1 to 1:1) is effective for isolating sulfonamide-containing oxadiazoles, yielding >95% purity. Silica gel (SiO₂) with particle size 40–63 µm is recommended to resolve polar byproducts . For scale-up, preparative HPLC with C18 columns and acetonitrile/water gradients may improve recovery.
Q. Which spectroscopic techniques are critical for structural validation of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Confirm regiochemistry of the oxadiazole ring (e.g., characteristic C-5 methylene protons at δ 3.5–4.0 ppm) and styrylsulfonyl group (aromatic protons and sulfonyl resonance).
- HRMS : Validate molecular formula (e.g., [M+H]⁺ ion accuracy within 2 ppm).
- FTIR : Detect sulfonyl S=O stretching vibrations at 1150–1350 cm⁻¹ .
Advanced Research Questions
Q. How can molecular docking be applied to predict the biological targets of this compound?
- Methodological Answer : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes like lipoxygenase or α-glucosidase. For example:
Prepare the ligand (optimize geometry with DFT at B3LYP/6-31G level*).
Retrieve target protein structures from PDB (e.g., 1LOX for lipoxygenase).
Perform docking simulations with flexible side chains in active sites.
- Validate predictions with in vitro enzyme assays (IC₅₀ determination) .
Q. What experimental approaches resolve contradictions between computational predictions and observed bioactivity data?
- Methodological Answer :
- Dose-response assays : Re-evaluate IC₅₀ values under varied conditions (pH, temperature) to rule out assay artifacts.
- Metabolic stability testing : Use liver microsomes (e.g., human CYP450 isoforms) to assess if poor activity stems from rapid degradation.
- Co-crystallization : If docking suggests strong binding but activity is weak, attempt X-ray crystallography of the compound-protein complex to confirm binding mode .
Q. How to design SAR studies for optimizing the o-tolyl and styrylsulfonyl moieties?
- Methodological Answer :
Synthesize analogs with substituents on the o-tolyl ring (e.g., electron-withdrawing groups at para positions) to assess steric/electronic effects.
Replace styrylsulfonyl with alkylsulfonyl or heteroaromatic sulfonamides to modulate solubility and target affinity.
Evaluate changes using in vitro assays (e.g., bacterial growth inhibition for Gram-positive vs. Gram-negative strains) and ADME-Tox profiling (e.g., Caco-2 permeability) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
